molecular formula C12H17NO4S B2586148 N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine CAS No. 1009526-62-8

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2586148
CAS No.: 1009526-62-8
M. Wt: 271.33
InChI Key: YKIGSZWKAUAIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)alanine is an amino acid derivative that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H17NO4S and a molecular weight of approximately 271.33 g/mol. Its structure features a dimethylphenyl group and a methylsulfonyl moiety attached to the alanine backbone, which contributes to its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic Properties : The compound has been studied for its potential to alleviate pain. Animal model studies have shown that it can effectively reduce pain responses, suggesting possible applications in pain management therapies.
  • Anti-inflammatory Effects : Inflammation reduction has been observed in various experimental setups, indicating its utility in treating inflammatory conditions.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, analogs of this compound have demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values as low as 0.3 µM, indicating potent anticancer properties compared to its parent compounds .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide structure may interact with enzymes by mimicking natural substrates or binding to active sites, disrupting normal enzymatic functions.
  • Receptor Interaction : The compound may modulate pain receptors or inflammatory pathways. Studies have indicated potential interactions with specific receptors involved in nociception and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnalgesicReduces pain in animal models
Anti-inflammatoryDecreases inflammation markers in vivo
AnticancerExhibits cytotoxicity against leukemia cell lines (IC50 = 0.3 µM)
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways

Case Study: Anticancer Activity

A study involving the synthesis of analogs based on this compound demonstrated enhanced potency against cancer cells. The most potent analog exhibited an IC50 value significantly lower than that of the original compound, showcasing a 25-fold increase in activity against various cancer cell lines . This finding suggests that structural modifications can lead to improved therapeutic efficacy.

Properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIGSZWKAUAIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.